Cas no 393567-47-0 (N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide)

N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide
- N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
- AKOS024579226
- N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide
- 393567-47-0
- SR-01000006571-1
- N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide
- SR-01000006571
- F0509-2146
- Benzamide, N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)-
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- インチ: 1S/C13H12F3N3OS2/c1-2-6-21-12-19-18-11(22-12)17-10(20)8-4-3-5-9(7-8)13(14,15)16/h3-5,7H,2,6H2,1H3,(H,17,18,20)
- InChIKey: BTGIWXRHHLRUPE-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(SCCC)S1)(=O)C1=CC=CC(C(F)(F)F)=C1
計算された属性
- 精确分子量: 347.03738885g/mol
- 同位素质量: 347.03738885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 22
- 回転可能化学結合数: 5
- 複雑さ: 384
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.2
- トポロジー分子極性表面積: 108Ų
じっけんとくせい
- 密度みつど: 1.43±0.1 g/cm3(Predicted)
- 酸度系数(pKa): 7.30±0.50(Predicted)
N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0509-2146-15mg |
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide |
393567-47-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0509-2146-20μmol |
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide |
393567-47-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0509-2146-25mg |
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide |
393567-47-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0509-2146-4mg |
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide |
393567-47-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0509-2146-3mg |
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide |
393567-47-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0509-2146-50mg |
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide |
393567-47-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0509-2146-1mg |
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide |
393567-47-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0509-2146-5mg |
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide |
393567-47-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0509-2146-2μmol |
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide |
393567-47-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0509-2146-10mg |
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide |
393567-47-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide 関連文献
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamideに関する追加情報
Exploring the Chemical and Biological Properties of N-5-(Propylsulfanyl)-1,3,4-Thiadiazol-2-Yl-3-(Trifluoromethyl)Benzamide
The compound CAS No 393567-47-0, also known as N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzamides, which are widely studied for their potential applications in drug discovery and materials science. The structure of this molecule is characterized by a benzamide core substituted with a trifluoromethyl group at the 3-position and a 1,3,4-thiadiazole ring at the 5-position. The thiadiazole ring is further substituted with a propylsulfanyl group, adding complexity to its structure and potentially enhancing its chemical reactivity.
Recent studies have highlighted the importance of thiadiazole-containing compounds in medicinal chemistry due to their diverse biological activities. The presence of sulfur in the thiadiazole ring contributes to its unique electronic properties, making it a valuable moiety for designing bioactive molecules. The trifluoromethyl group, on the other hand, is known to enhance lipophilicity and stability, which are crucial for drug candidates. These features make N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide an attractive candidate for exploring its potential as a therapeutic agent.
One of the most promising aspects of this compound is its potential anti-inflammatory activity. Research has shown that benzamides with specific substituents can inhibit enzymes involved in inflammatory pathways. The combination of the thiadiazole ring and the trifluoromethyl group in this molecule may synergistically enhance its anti-inflammatory properties. Furthermore, preliminary in vitro studies suggest that this compound exhibits moderate inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in inflammation.
In addition to its anti-inflammatory potential, this compound has also been investigated for its antioxidant properties. The thiadiazole ring is known to exhibit radical scavenging activity due to its ability to donate electrons. The presence of the trifluoromethyl group may further stabilize the molecule's structure, enhancing its ability to combat oxidative stress. These findings underscore the importance of studying N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide as a potential antioxidant agent.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the thiadiazole ring through cyclization reactions and the subsequent substitution with propylsulfanyl and trifluoromethyl groups. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for biological testing.
From an analytical standpoint, this compound has been characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These analyses have confirmed its molecular structure and provided insights into its conformational flexibility. Additionally, computational studies using density functional theory (DFT) have been conducted to investigate its electronic properties and reactivity.
Looking ahead, further research is needed to fully understand the biological mechanisms underlying the activities of N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide. Preclinical studies in animal models could provide valuable information about its efficacy and safety profile. Moreover, exploring its interactions with cellular targets such as receptors or enzymes could pave the way for developing it into a therapeutic agent.
In conclusion,CAS No 393567-47-0, or N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-Yl - 3 - (trifluoromethyl)benzamide, represents an exciting area of research at the intersection of organic chemistry and pharmacology. Its unique structure endows it with diverse biological activities that warrant further investigation. As researchers continue to explore its potential applications in drug discovery and beyond,
this compound stands out as a promising candidate for advancing our understanding of complex chemical systems.
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